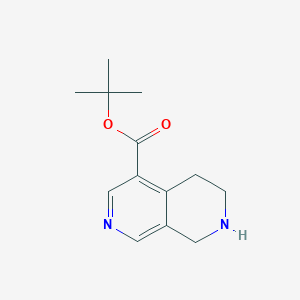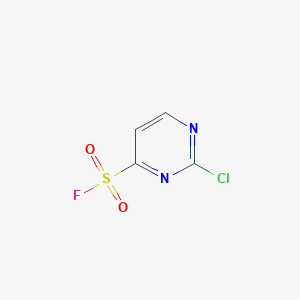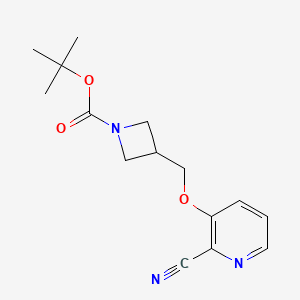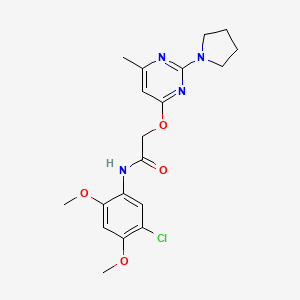![molecular formula C16H21N3O2 B3008959 N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide CAS No. 1704620-98-3](/img/structure/B3008959.png)
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several interesting functional groups. The bicyclo[2.2.1]hept-5-ene part refers to a specific type of cycloalkene, a class of organic compounds composed of carbon and hydrogen atoms arranged in a ring structure . The tetrahydro-2H-pyran and 1H-pyrazol parts refer to a pyran and a pyrazole ring, respectively, which are common structures in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures. The bicyclic structure could impart a certain degree of rigidity to the molecule, while the pyran and pyrazole rings could introduce additional functionalization sites .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple ring structures could affect its polarity, solubility, and stability .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Heterocyclic compounds are crucial in pharmaceuticals, and the synthesis of tetrahydrobenzo[b]pyrans and pyrazole derivatives represents a significant area of interest. Organocatalytic approaches have been investigated for the synthesis of tetrahydrobenzo[b]pyrans, highlighting the importance of developing new strategies for their construction due to their considerable importance in naturally occurring compounds and drug molecules (Kiyani, 2018). Similarly, the synthesis of pyrazole heterocycles is crucial due to their widespread biological activities, including anticancer, analgesic, and antimicrobial effects. Various methods, including condensation and cyclization, have been successfully employed to synthesize these heterocycles under different conditions (Dar & Shamsuzzaman, 2015).
Biological Applications
Pyrazoline derivatives are known for their diverse biological properties. Recent reviews have shed light on the therapeutic applications of these compounds, highlighting their antimicrobial, anti-inflammatory, antidepressant, anticancer, and other pharmacological effects. This underscores the potential of pyrazoline derivatives in developing new therapeutic agents (Shaaban, Mayhoub, & Farag, 2012). Moreover, the synthesis of pyrazoline derivatives has been explored for anticancer activities, indicating the ongoing interest in utilizing these compounds for cancer treatment (Ray et al., 2022).
Enaminones and Enaminoketones
The use of enaminoketones and enaminonitriles as versatile building blocks for synthesizing various heterocycles, such as pyridine, pyrimidine, and pyrrole derivatives, is noteworthy. These compounds serve as scaffolds for annulation and have been recognized for their potential anticonvulsant properties, illustrating their significance in synthesizing biologically active compounds (Negri, Kascheres, & Kascheres, 2004).
Mecanismo De Acción
Mode of Action
The bicyclic structure of the compound suggests that it may interact with its targets in a highly specific and stereoselective manner .
Pharmacokinetics
The compound’s bicyclic structure suggests it may have unique pharmacokinetic properties, but more research is needed to determine its bioavailability and other ADME characteristics .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]bicyclo[2.2.1]hept-5-ene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c20-16(15-8-11-1-2-12(15)7-11)18-13-9-17-19(10-13)14-3-5-21-6-4-14/h1-2,9-12,14-15H,3-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMNYOFNTNBZBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)C3CC4CC3C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(3-methoxyphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3008876.png)
![2-Bromothieno[3,2-b]furan-5-carboxylic acid](/img/structure/B3008877.png)
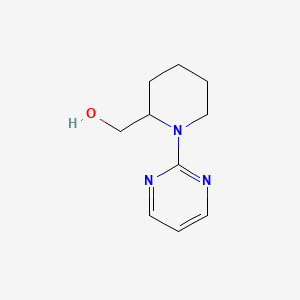
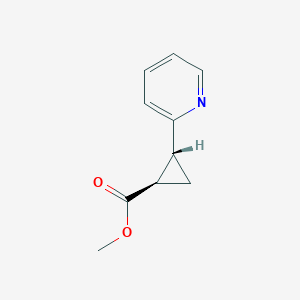

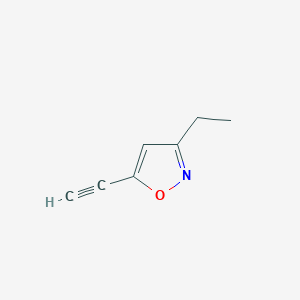
![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide](/img/structure/B3008886.png)
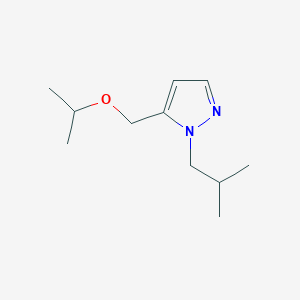
![9-(4-chlorophenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3008891.png)
